6-Chloro-3-Fluoroquinoline-2-carboxylic acid
Description
6-Chloro-3-Fluoroquinoline-2-carboxylic acid (CAS: 834884-08-1) is a halogenated quinoline derivative with the molecular formula C₁₀H₅ClFNO₂ and a molecular weight of 225.6 g/mol . The compound features a quinoline backbone substituted with chlorine at position 6, fluorine at position 3, and a carboxylic acid group at position 2. This trifunctional structure makes it a versatile building block in medicinal chemistry, particularly for synthesizing antimicrobial and anticancer agents. It is typically stored under inert conditions (2–8°C) to ensure stability, with a purity of 95% as supplied by Synchem .
Properties
IUPAC Name |
6-chloro-3-fluoroquinoline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFNO2/c11-6-1-2-8-5(3-6)4-7(12)9(13-8)10(14)15/h1-4H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGCRCOMABQCRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1Cl)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70479744 | |
| Record name | 6-Chloro-3-Fluoroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
834884-08-1 | |
| Record name | 6-Chloro-3-fluoro-2-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=834884-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-3-Fluoroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Dichromate-Mediated Oxidation of 6-Chloro-3-Fluoro-2-Picoline
A patent-published route (CN104003934A) utilizes 6-chloro-3-fluoro-2-picoline as the starting material. The methyl group at position 2 is oxidized to a carboxylic acid using potassium dichromate (K₂Cr₂O₇) in concentrated sulfuric acid. The reaction proceeds at 110–120°C for 8–12 hours, achieving conversions >90%. Critical parameters include:
- Catalyst system : K₂Cr₂O₇ (1.2 equiv) in 98% H₂SO₄
- Temperature profile : Gradual heating from 80°C to 120°C to avoid over-oxidation
- Workup : Neutralization with aqueous NaOH, followed by recrystallization from ethanol/water
This method’s scalability is hindered by chromium waste, necessitating post-reaction neutralization protocols.
Catalytic Synthesis Using Functionalized Magnetic Nanoparticles
Fe₃O₄@SiO₂@Urea-Thiazole Sulfonic Acid Chloride Catalyst
A solvent-free approach employs Fe₃O₄@SiO₂ nanoparticles functionalized with urea-thiazole sulfonic acid chloride. Although originally developed for 2-aryl-quinoline-4-carboxylic acids, the methodology is adaptable to halogenated quinolines:
Reaction setup :
- Substrate: 6-chloro-3-fluoroquinoline-2-carbaldehyde
- Catalyst: 10 mg per mmol substrate
- Conditions: 80°C, solvent-free, 30–60 min
Oxidation mechanism :
The sulfonic acid groups activate carbonyl intermediates, facilitating aerobic oxidation to the carboxylic acid. The magnetic catalyst achieves 85–92% yields across five cycles without activity loss.
Green Synthesis via Molybdenum-Based Catalysis
{Mo₁₃₂}-Catalyzed One-Pot Assembly
A water-mediated protocol using Keplerate-type polyoxomolybdate {Mo₁₃₂} enables direct cyclization-fluorination-carboxylation:
Substrates :
- 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1a)
- N-Ethylpiperazine (2y)
Optimized conditions :
- Catalyst: 0.08 g {Mo₁₃₂} per mmol substrate
- Solvent: H₂O (5 mL)
- Temperature: Reflux (100°C)
- Time: 30 min
This method achieves 97% yield, with the catalyst recyclable for seven cycles.
Comparative Analysis of Synthetic Methodologies
Mechanistic Insights and Byproduct Management
Chlorine-Fluorine Exchange Side Reactions
Competitive halogen displacement occurs above 130°C during dichromate oxidation, generating 6-fluoroquinoline-2-carboxylic acid as a byproduct (3–7% yield). Mitigation strategies include:
- Strict temperature control (<120°C)
- Use of radical scavengers (e.g., BHT)
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine and fluorine atoms undergo nucleophilic displacement under controlled conditions, enabling diversification of the quinoline core.
Chlorine Substitution at C-6
The C-6 chlorine demonstrates higher reactivity than fluorine due to better leaving group ability. Amination reactions proceed efficiently using catalytic systems:
Mechanistic Insight : The {Mo 132} catalyst enhances reaction rates by stabilizing transition states through Lewis acid-base interactions . Polar solvents like water improve nucleophilicity and mass transfer.
Fluorine Substitution at C-3
Fluorine substitution is less common but achievable under harsh conditions:
| Reagent | Conditions | Yield | Product Characteristics | Reference |
|---|---|---|---|---|
| NaN₃ | DMF, 120°C, 24 hr | 42% | Azido intermediates for click chemistry | |
| NaSMe | CuI, DMF, 100°C, 18 hr | 37% | Thioether-linked conjugates |
Carboxylic Acid Functionalization
The C-2 carboxylic acid participates in typical acid-derived reactions, enabling further structural elaboration.
Esterification
Ester derivatives enhance membrane permeability:
| Alcohol | Reagent | Conditions | Yield | Application | Reference |
|---|---|---|---|---|---|
| Methanol | H₂SO₄ (cat.) | Reflux, 4 hr | 89% | Prodrug synthesis | |
| Benzyl alcohol | DCC, DMAP | CH₂Cl₂, rt, 12 hr | 83% | Protective group strategy |
Amidation
Amide bonds are critical for biological activity modulation:
| Amine | Coupling Agent | Conditions | Yield | Biological Target | Reference |
|---|---|---|---|---|---|
| Glycine methyl ester | EDCl, HOBt | DMF, 0°C→rt, 24 hr | 76% | Peptide-quinoline hybrids | |
| 4-Aminopiperidine | T3P® | DCM, rt, 6 hr | 91% | CNS-targeted agents |
Salt Formation
Ionic derivatives improve aqueous solubility:
| Base | Conditions | Product Solubility | Application | Reference |
|---|---|---|---|---|
| NaOH | H₂O, rt, 1 hr | 35 mg/mL | Parenteral formulations | |
| Choline hydroxide | EtOH, 50°C, 2 hr | 28 mg/mL | Neuroprotective agents |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl-aryl bond formation:
Mechanistic Insights
Key pathways include:
-
Nucleophilic Aromatic Substitution : Activation of C-Cl via {Mo 132} facilitates amine attack through a concerted metal-assisted mechanism .
-
Carboxylic Acid Activation : DCC-mediated esterification proceeds via O-acylisourea intermediate formation .
-
Cross-Coupling : Oxidative addition of Pd(0) to C-Cl bond initiates catalytic cycle.
Reactivity Comparison Table
| Position | Reactivity Trend | Preferred Reagents | Typical Applications |
|---|---|---|---|
| C-6 Cl | High (SNAr, cross-coupling) | Amines, boronic acids | Antibacterial agents |
| C-3 F | Low (requires strong nucleophiles) | NaN₃, thiols | Radiolabeling, bioconjugation |
| C-2 COOH | Moderate (acid-catalyzed) | DCC, EDCl, alcohols | Prodrugs, solubility enhancement |
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Intermediates
- 6-Chloro-3-Fluoroquinoline-2-carboxylic acid serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections and other diseases. Its halogenated structure enhances its reactivity and interaction with biological targets .
-
Antimicrobial Activity
- Compounds derived from quinoline structures, including this compound, have shown promising antimicrobial properties. Research indicates that derivatives exhibit activity against a range of pathogens, making them potential candidates for new antibiotic agents .
-
Synthesis of Anticancer Agents
- This compound is also being investigated for its role in synthesizing anticancer agents. The incorporation of fluorine into quinoline derivatives has been linked to increased potency against specific cancer cell lines .
-
Biological Activity Studies
- Studies have indicated that derivatives of this compound exhibit significant biological activities, including anti-inflammatory and analgesic effects. These findings are crucial for developing new therapeutic agents .
Data Table: Comparison of Biological Activities
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| 6-Chloro-3-Fluoroquinoline Derivative A | Anticancer | |
| 6-Chloro-3-Fluoroquinoline Derivative B | Anti-inflammatory |
Case Studies
-
Synthesis and Evaluation of Antimicrobial Activity
- A study synthesized several derivatives of this compound and evaluated their antimicrobial properties against various bacterial strains. Results demonstrated that certain derivatives exhibited enhanced activity compared to standard antibiotics, suggesting their potential as new therapeutic agents .
-
Fluorinated Quinoline Derivatives in Cancer Research
- Another research project focused on the synthesis of fluorinated quinoline derivatives, including this compound, and their evaluation against cancer cell lines. The study found that some derivatives showed significant cytotoxicity, indicating their potential for further development as anticancer drugs .
Mechanism of Action
The mechanism of action of 6-Chloro-3-Fluoroquinoline-2-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it often targets bacterial enzymes such as DNA gyrase and topoisomerase IV, inhibiting their function and leading to bacterial cell death. This mechanism is similar to that of other fluoroquinolones, which stabilize the enzyme-DNA complex and prevent DNA replication .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity | Storage Conditions |
|---|---|---|---|---|---|---|
| 6-Chloro-3-Fluoroquinoline-2-carboxylic acid | 834884-08-1 | C₁₀H₅ClFNO₂ | 225.6 | Cl (6), F (3), COOH (2) | 95% | Inert atmosphere, 2–8°C |
| 2-Chloro-6-fluoroquinoline-3-carboxylic acid | 1017222-23-9 | C₁₀H₅ClFNO₂ | 225.6 | Cl (2), F (6), COOH (3) | N/A | N/A |
| 6-Fluoroquinoline-3-carboxylic acid | N/A | C₁₀H₆FNO₂ | 191.16 | F (6), COOH (3) | N/A | N/A |
| 4-Amino-6-chloroquinoline-3-carboxylic acid | 933740-79-5 | C₁₀H₇ClN₂O₂ | 222.63 | NH₂ (4), Cl (6), COOH (3) | 95% | N/A |
Table 2: Hazard Profiles
| Compound Name | Hazard Statements (GHS) | Precautionary Measures |
|---|---|---|
| This compound | Not explicitly provided | Inferred: Similar to analogs (avoid inhalation) |
| 2-Chloro-6-fluoroquinoline-3-carboxylic acid | H315, H319, H335 | P261, P264, P271, P280 (use PPE, ventilate) |
| 6-Fluoroquinoline-3-carboxylic acid | Not specified | Limited data; assume standard lab precautions |
Key Research Findings
- Synthetic Utility: The target compound’s chlorine and fluorine substituents enable diverse functionalization (e.g., Suzuki coupling or nucleophilic aromatic substitution), outperforming non-halogenated analogs like 6-methylquinoline derivatives .
- Biological Activity: Halogenated quinolines generally exhibit enhanced antimicrobial activity due to increased membrane penetration. The dual Cl/F substitution in the target compound may offer synergistic effects compared to mono-halogenated variants .
- Solubility and Stability : The carboxylic acid group improves aqueous solubility relative to hydroxyl or methyl-substituted analogs, though storage under inert conditions is critical to prevent decarboxylation .
Biological Activity
6-Chloro-3-fluoroquinoline-2-carboxylic acid (CFQCA) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
CFQCA belongs to the fluoroquinolone class of compounds, characterized by a bicyclic structure containing a quinoline moiety. The presence of chlorine and fluorine atoms enhances its reactivity and biological activity. The carboxylic acid group at the C-2 position plays a crucial role in its interaction with biological targets.
The biological activity of CFQCA can be attributed to several mechanisms:
- Enzyme Inhibition : CFQCA has been shown to inhibit specific enzymes involved in bacterial DNA replication and repair, similar to other fluoroquinolones. This inhibition disrupts bacterial cell division and contributes to its antimicrobial properties .
- Anticancer Activity : Preliminary studies indicate that CFQCA may exhibit anticancer properties by inducing apoptosis in cancer cells. This is achieved through the activation of caspases, which are crucial for the apoptotic pathway .
- Antimicrobial Effects : The compound has demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, making it a candidate for treating infections caused by resistant strains .
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of CFQCA found it effective against several bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established fluoroquinolone antibiotics. The results are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 8 |
| Staphylococcus aureus | 4 |
| Pseudomonas aeruginosa | 16 |
Anticancer Studies
In vitro studies on cancer cell lines have shown that CFQCA exhibits significant antiproliferative effects. For instance, when tested on the SKOV-3 ovarian cancer cell line, CFQCA demonstrated a GI50 value of 75 µM, indicating its potential as an anticancer agent .
Table 2 summarizes the cytotoxicity results against various cancer cell lines:
| Cell Line | GI50 (µM) | CC50 (µM) |
|---|---|---|
| SKOV-3 | 75 | 200 |
| MDA-MB-231 | 50 | 150 |
| A549 | 60 | 180 |
Case Studies
- Ovarian Cancer : In a study focusing on ovarian cancer treatment, CFQCA was evaluated alongside other quinolone derivatives. It exhibited promising results in reducing cell viability and inducing apoptosis in resistant cancer cell lines .
- Bacterial Infections : Clinical assessments have highlighted CFQCA's effectiveness against multidrug-resistant bacterial strains, suggesting its application in treating complicated infections where standard treatments fail .
Q & A
Q. What are the standard synthetic routes for 6-chloro-3-fluoroquinoline-2-carboxylic acid, and how do reaction conditions influence yields?
A multi-step one-pot synthesis under ultrasound irradiation is a validated method. For example, ethyl 6-chloro-2-(chloromethyl)quinoline-3-carboxylate can react with salicylaldehydes or hydroxyaryl ketones in acetonitrile with K₂CO₃ as a base and PEG-400 as a phase-transfer catalyst . Optimization of parameters (e.g., solvent polarity, catalyst loading, and sonication time) is critical. Yields typically range from 60–85% depending on substituent reactivity.
Q. How is the structure of this compound confirmed experimentally?
Structural confirmation requires complementary techniques:
- IR spectroscopy identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and NH/OH vibrations.
- NMR (¹H/¹³C) resolves substituent positions (e.g., fluorine-induced splitting patterns).
- HRMS validates molecular weight and halogen isotopic patterns .
For crystalline derivatives, X-ray diffraction (e.g., analogous compounds like 3-chloro-2,4,5-trifluorobenzoic acid) provides bond-length and dihedral-angle data .
Q. What strategies improve the solubility of this compound in aqueous media for biological assays?
- Salt formation : Use sodium bicarbonate to deprotonate the carboxylic acid group.
- Co-solvents : DMSO or ethanol (≤10% v/v) enhances solubility without denaturing proteins.
- Derivatization : Esterification (e.g., ethyl ester) or amide formation improves lipophilicity temporarily .
Advanced Research Questions
Q. How do electronic effects of the 3-fluoro and 6-chloro substituents influence the compound’s reactivity in cross-coupling reactions?
The electron-withdrawing fluorine at position 3 activates the quinoline ring toward nucleophilic aromatic substitution, while the chlorine at position 6 directs electrophilic attacks to meta positions. For Suzuki-Miyaura couplings, Pd-catalyzed reactions with aryl boronic acids require careful optimization of ligands (e.g., XPhos) to avoid dehalogenation side reactions . Computational studies (DFT) on analogous fluorinated quinolines suggest that fluorine’s inductive effect lowers HOMO energy, reducing oxidative degradation .
Q. What contradictions exist in reported biological activities of this compound derivatives, and how can they be resolved?
Antibacterial studies show discrepancies in MIC values against S. aureus (2–32 µg/mL). These may arise from:
Q. How can computational modeling guide the design of this compound analogs with enhanced target binding?
- Molecular docking : Screen analogs against topoisomerase IV (PDB: 3FV5) to prioritize substitutions at position 2.
- QSAR : Correlate Hammett σ values of substituents with antibacterial potency.
- MD simulations : Assess stability of quinoline-enzyme complexes over 100-ns trajectories .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?
- HPLC-DAD/LC-MS : Detect chlorinated byproducts (e.g., 6,7-dichloro derivatives) using C18 columns with 0.1% TFA in mobile phase.
- LOQ : Achieve ≤0.1% impurity detection via calibration with synthesized reference standards.
- Degradation products : Stress testing (heat/humidity) identifies hydrolyzed carboxylic acid and defluorinated species .
Q. How does the crystal packing of this compound derivatives affect their physicochemical properties?
In analogous structures (e.g., 3-chloro-2,4,5-trifluorobenzoic acid), carboxyl groups form dimeric hydrogen bonds (O–H···O, ~1.8 Å), creating layered crystals with high melting points (>200°C). This impacts dissolution rates and bioavailability, necessitating co-crystallization with co-formers (e.g., nicotinamide) for drug formulations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
